molecular formula C6H9NO6 B10841799 2-Hydroxycarbamoyl-pentanedioic acid

2-Hydroxycarbamoyl-pentanedioic acid

Katalognummer B10841799
Molekulargewicht: 191.14 g/mol
InChI-Schlüssel: FSDICXJFWIWOEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is characterized by the presence of both hydroxyl and carbamoyl functional groups attached to a pentanedioic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxycarbamoyl-pentanedioic acid typically involves the reaction of glutaric acid derivatives with hydroxylamine under controlled conditions. One common method includes the use of glutaric anhydride, which reacts with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxycarbamoyl-pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-Hydroxycarbamoyl-pentanedioic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroxycarbamoyl-pentanedioic acid involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound can act as an inhibitor or activator of these enzymes, thereby modulating their activity. The hydroxyl and carbamoyl groups play a crucial role in binding to the active sites of the enzymes, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and carbamoyl functional groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Eigenschaften

Molekularformel

C6H9NO6

Molekulargewicht

191.14 g/mol

IUPAC-Name

2-(hydroxycarbamoyl)pentanedioic acid

InChI

InChI=1S/C6H9NO6/c8-4(9)2-1-3(6(11)12)5(10)7-13/h3,13H,1-2H2,(H,7,10)(H,8,9)(H,11,12)

InChI-Schlüssel

FSDICXJFWIWOEV-UHFFFAOYSA-N

Kanonische SMILES

C(CC(=O)O)C(C(=O)NO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.